molecular formula C9H9BrO2 B2512335 Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 70509-96-5

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Cat. No.: B2512335
CAS No.: 70509-96-5
M. Wt: 229.073
InChI Key: ILRLFVDWGLNVIH-UHFFFAOYSA-N
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Description

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of norbornadiene, a bicyclic hydrocarbon, and features a bromine atom and a carboxylate ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves the bromination of norbornadiene followed by esterification. One common method includes:

    Bromination: Norbornadiene is reacted with bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) to yield 3-bromonorbornadiene.

    Esterification: The brominated product is then treated with methanol (CH₃OH) and a catalyst such as sulfuric acid (H₂SO₄) to form the ester, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (RO⁻).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the compound to form carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: Products can include carboxylic acids or ketones.

Scientific Research Applications

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structure and reactivity.

    Material Science: It is utilized in the synthesis of polymers and advanced materials.

    Catalysis: The compound is studied for its potential use in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or transesterification under acidic or basic conditions. The bicyclic structure imparts strain, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-bromobicyclo[2.2.1]hepta-2,5-diene: Lacks the ester group, limiting its applications in esterification reactions.

    Norbornadiene: The parent hydrocarbon, which is less functionalized and thus less versatile in synthetic applications.

Uniqueness

Methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is unique due to the presence of both a bromine atom and an ester group, which allows it to participate in a wide range of chemical reactions. Its bicyclic structure also imparts unique reactivity and stability characteristics, making it valuable in various fields of research and industry.

Properties

IUPAC Name

methyl 3-bromobicyclo[2.2.1]hepta-2,5-diene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRLFVDWGLNVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2CC1C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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